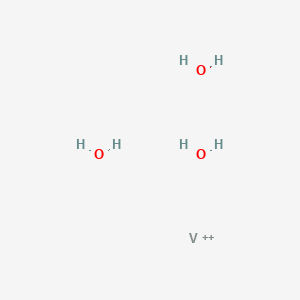
Vanadium(2+);trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium(2+);trihydrate, also known as vanadium(II) trihydrate, is a compound consisting of vanadium ions in the +2 oxidation state coordinated with three water molecules. Vanadium is a transition metal known for its multiple oxidation states and its ability to form various complexes. The trihydrate form indicates that three water molecules are associated with each vanadium ion in the compound.
準備方法
Synthetic Routes and Reaction Conditions
Vanadium(2+);trihydrate can be synthesized through the reduction of vanadium(III) or vanadium(V) compounds. One common method involves the reduction of vanadium(III) sulfate with a reducing agent such as zinc in an acidic medium. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves the reduction of vanadium pentoxide (V2O5) using calcium or aluminum as reducing agents. The process includes smelting, leaching, and roasting steps to obtain high-purity vanadium compounds. The final product is then hydrated to form the trihydrate complex.
化学反応の分析
Types of Reactions
Vanadium(2+);trihydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(II) can be oxidized to higher oxidation states such as vanadium(III) or vanadium(IV) using oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Vanadium(II) can be reduced to vanadium metal using strong reducing agents.
Substitution: The water molecules in this compound can be substituted with other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid.
Reducing Agents: Zinc, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Ammonia, phosphines, and other ligands.
Major Products Formed
Oxidation: Vanadium(III) or vanadium(IV) complexes.
Reduction: Vanadium metal.
Substitution: Vanadium complexes with different ligands.
科学的研究の応用
Vanadium(2+);trihydrate has several scientific research applications:
Chemistry: Used as a reducing agent in various chemical reactions and as a precursor for synthesizing other vanadium compounds.
Biology: Investigated for its potential role in biological systems, including its insulin-mimetic properties and its effects on glucose metabolism.
Medicine: Explored for its potential therapeutic applications in treating diabetes, cancer, and other diseases.
Industry: Utilized in the production of high-strength steel alloys and as a catalyst in chemical processes.
作用機序
The mechanism of action of vanadium(2+);trihydrate involves its ability to undergo redox reactions and interact with various biological molecules. In biological systems, vanadium compounds can mimic insulin by inhibiting protein tyrosine phosphatases, leading to increased glucose uptake in cells. This compound can also interact with other enzymes and proteins, affecting various metabolic pathways.
類似化合物との比較
Similar Compounds
Vanadium(III) trihydrate: Similar to vanadium(2+);trihydrate but with vanadium in the +3 oxidation state.
Vanadium(IV) trihydrate: Contains vanadium in the +4 oxidation state.
Vanadium(V) trihydrate: Contains vanadium in the +5 oxidation state.
Uniqueness
This compound is unique due to its +2 oxidation state, which is less common compared to higher oxidation states of vanadium. This lower oxidation state gives it distinct redox properties and reactivity, making it valuable in specific chemical and biological applications.
特性
CAS番号 |
71413-87-1 |
|---|---|
分子式 |
H6O3V+2 |
分子量 |
104.988 g/mol |
IUPAC名 |
vanadium(2+);trihydrate |
InChI |
InChI=1S/3H2O.V/h3*1H2;/q;;;+2 |
InChIキー |
HHFJNDVUVNWMFC-UHFFFAOYSA-N |
正規SMILES |
O.O.O.[V+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


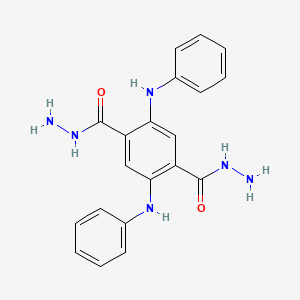
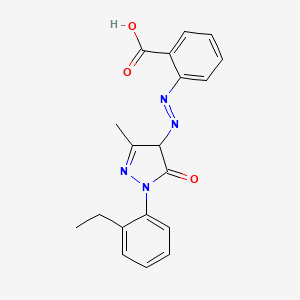
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
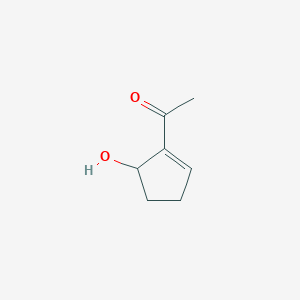
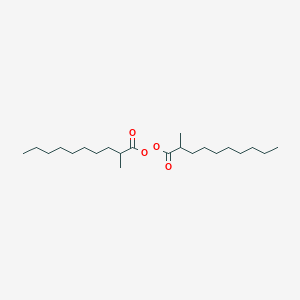
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
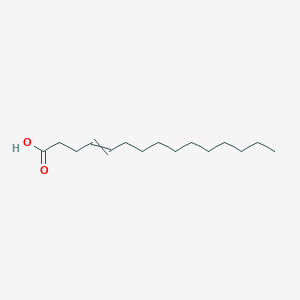
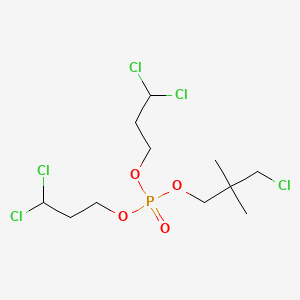
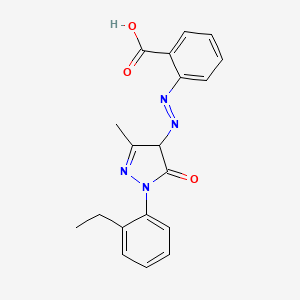
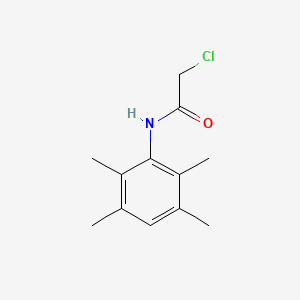
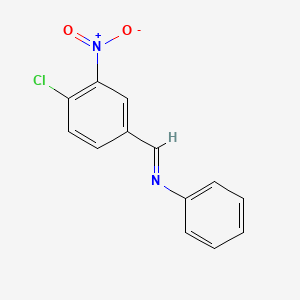
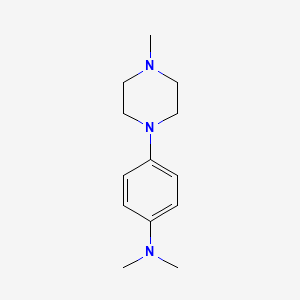
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
